3-Ethoxybenzo[d]isothiazole 1,1-dioxide
Overview
Description
The compound 3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a derivative of the benzisothiazole family, which is characterized by a sulfur and nitrogen-containing heterocycle attached to a benzene ring. The ethoxy group at the 3-position indicates an ether functional group linked to the ring, providing unique chemical properties to the molecule. Benzisothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of isothiazole derivatives often involves the reaction of nitrile oxides and munchnones with various substrates. For instance, 3-Diethylamino-4-(4-methoxyphenyl)-5-vinyl-isothiazole 1,1-dioxide, a related compound, was synthesized through cycloaddition reactions with nitrile oxides and munchnones, yielding cycloadducts in good yields . The reaction targeted the vinyl group exclusively, demonstrating the specificity of the reaction site in these molecules. Additionally, oxidation reactions have been employed to prepare isothiazole oxides and dioxides, as seen in the preparation of 4-isothiazolin-3-one I-oxides and I, I-dioxides using oxidizing agents like m-chloroperbenzoic acid .
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives is often characterized by the presence of hydrogen-bond donor and acceptor systems. For example, 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides exhibit self-complementary hydrogen-bonding capabilities, leading to the formation of novel hydrogen-bonded dimers with 12/14-membered bicyclic bridges . These structural features are crucial for the molecular association and can significantly influence the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Benzisothiazole derivatives undergo various chemical reactions, including cycloaddition and pyrolytic transformation. The cycloadducts formed from reactions with nitrile oxides and munchnones can undergo pyrolytic transformation into α,β-unsaturated nitriles through intermediate isoxazole- or pyrrole-isothiazoline 1,1-dioxide structures . These transformations highlight the reactivity of the vinyl group and the potential for generating diverse chemical structures from isothiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure and substituents. The intermolecular associations through hydrogen bonding, as observed in 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, can affect solubility and stability . Furthermore, the presence of functional groups such as the ethoxy group in 3-Ethoxybenzo[d]isothiazole 1,1-dioxide can modify the compound's hydrophobicity and reactivity. The anti-bacterial activities of these compounds, as seen in the synthesized 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters, also indicate their potential as bioactive molecules, particularly against Gram-positive bacteria .
Scientific Research Applications
Generation of Benzosultams
This research discusses an efficient route to create diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a multi-component reaction. This process is significant in the synthesis of sulfonated benzosultams, which have various applications in chemistry (Zhou, Xia, & Wu, 2017).
Synthesis of Cyclic Sulfonamides
Another study describes the synthesis of novel cyclic sulfonamides, which are important in the development of new pharmaceuticals. This involves the thermal Diels-Alder reaction of triene derivatives, leading to the creation of compounds like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).
Isothiazole Derivatives Synthesis
Research on the reaction of m-chloroperbenzoic acid with 4-isothiazolin-3-ones led to the preparation of representative 4-isothiazolin-3-one I-oxides and I, I-dioxides. These findings expand the chemical understanding of isothiazole compounds and their derivatives (Lewis, Miller, Hausman, & Szamborski, 1971).
Future Directions
properties
IUPAC Name |
3-ethoxy-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355531 | |
Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxybenzo[d]isothiazole 1,1-dioxide | |
CAS RN |
18712-15-7 | |
Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.